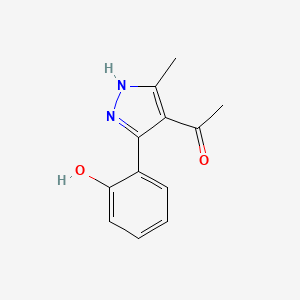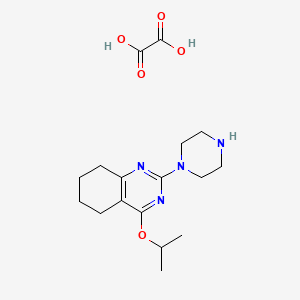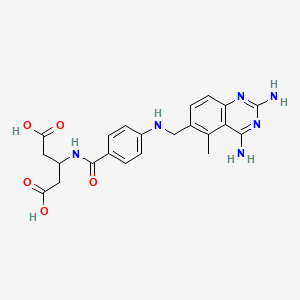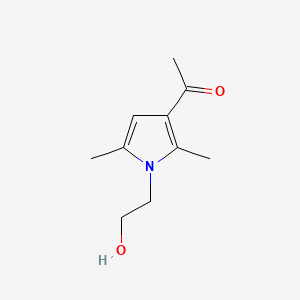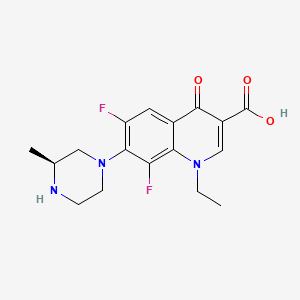
3-Quinolinecarboxylic acid,1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-,(s)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound, in particular, has garnered attention due to its potent antibacterial properties and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with malonic acid equivalents . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.
Substitution: The fluorine atoms and piperazine moiety can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives with altered antibacterial properties. These derivatives can be further evaluated for their efficacy against different bacterial strains.
科学研究应用
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other quinolone derivatives.
Biology: The compound is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Its potent antibacterial activity makes it a candidate for developing new antibiotics to treat resistant bacterial infections.
Industry: The compound’s unique properties are explored for potential use in various industrial applications, including the development of antibacterial coatings and materials.
作用机制
The antibacterial activity of (S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Norfloxacin: Known for its effectiveness against urinary tract infections.
Uniqueness
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which enhance its antibacterial potency and spectrum of activity. The presence of the 3-methylpiperazin-1-yl group contributes to its improved pharmacokinetic properties and reduced resistance development compared to other quinolones .
属性
分子式 |
C17H19F2N3O3 |
|---|---|
分子量 |
351.35 g/mol |
IUPAC 名称 |
1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)/t9-/m0/s1 |
InChI 键 |
ZEKZLJVOYLTDKK-VIFPVBQESA-N |
手性 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


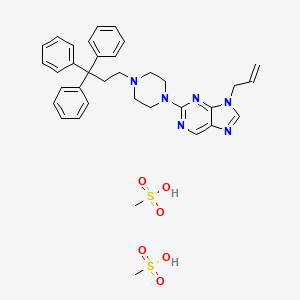
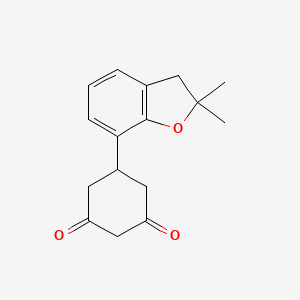
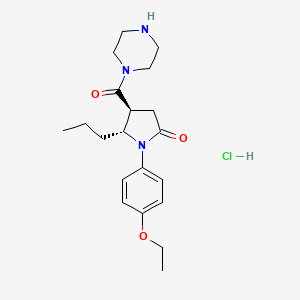
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
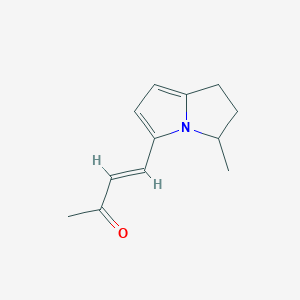

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
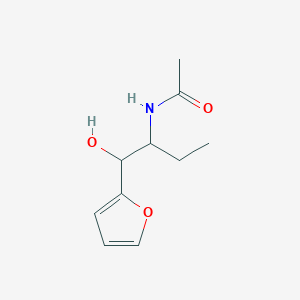
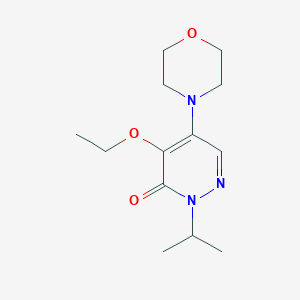
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
